2-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole
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Overview
Description
2-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a benzylsulfanyl group and a dichloro-isopropoxyphenyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzyl mercaptan and an appropriate leaving group on the imidazole ring.
Attachment of the Dichloro-Isopropoxyphenyl Group: This step involves the reaction of the imidazole derivative with 2,4-dichloro-5-isopropoxyphenyl halide under suitable conditions, such as the presence of a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dichloro groups can be reduced to form the corresponding dechlorinated derivatives.
Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The benzylsulfanyl group may interact with thiol-containing enzymes or proteins, while the dichloro-isopropoxyphenyl group could influence the compound’s binding affinity and specificity. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which can affect various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-1-(2,4-dichlorophenyl)-1H-imidazole
- 2-(benzylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole
- 2-(benzylsulfanyl)-1-(2,4-dichloro-5-ethoxyphenyl)-1H-imidazole
Uniqueness
2-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole is unique due to the presence of the isopropoxy group, which can influence its lipophilicity, steric properties, and overall biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
2-benzylsulfanyl-1-(2,4-dichloro-5-propan-2-yloxyphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2OS/c1-13(2)24-18-11-17(15(20)10-16(18)21)23-9-8-22-19(23)25-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZRESXBSGLZFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C=CN=C2SCC3=CC=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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